molecular formula C7H5N3O B8025510 4-(Pyrazin-2-yl)oxazole

4-(Pyrazin-2-yl)oxazole

Cat. No.: B8025510
M. Wt: 147.13 g/mol
InChI Key: URLSJXFRMGKQQZ-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyrazine ring is a six-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with α-haloketones under basic conditions to form the oxazole ring. Another approach involves the use of β-hydroxy amides, which undergo cyclodehydration to form oxazolines, followed by oxidation to yield oxazoles .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of manganese dioxide as an oxidizing agent in a packed reactor is one such example .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrazin-2-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and pyrazines, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Pyrazin-2-yl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)oxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Uniqueness: 4-(Pyrazin-2-yl)oxazole is unique due to the combination of oxazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse functionalization and enhances its potential as a lead compound in drug discovery.

Properties

IUPAC Name

4-pyrazin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-9-6(3-8-1)7-4-11-5-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSJXFRMGKQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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